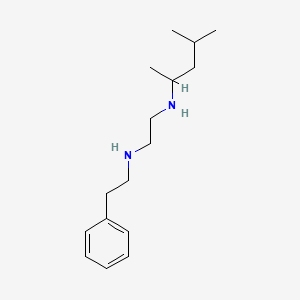

N~1~-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine

Description

N¹-(4-Methylpentan-2-yl)-N²-(2-phenylethyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a branched aliphatic group (4-methylpentan-2-yl) and an aromatic phenylethyl substituent. Ethylenediamine derivatives are known for their versatility in forming coordination complexes and modulating biological activity through substituent-driven pharmacokinetic properties .

Properties

CAS No. |

627523-21-1 |

|---|---|

Molecular Formula |

C16H28N2 |

Molecular Weight |

248.41 g/mol |

IUPAC Name |

N'-(4-methylpentan-2-yl)-N-(2-phenylethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C16H28N2/c1-14(2)13-15(3)18-12-11-17-10-9-16-7-5-4-6-8-16/h4-8,14-15,17-18H,9-13H2,1-3H3 |

InChI Key |

GQVSCKOLIXFAQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NCCNCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of appropriate amine precursors under controlled conditions. One common method involves the alkylation of ethane-1,2-diamine with 4-methylpentan-2-yl chloride and 2-phenylethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 25°C. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of N1-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems allows for precise control over reaction conditions, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydrogen atoms on the amine groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N~1~-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, thereby modulating metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure combines hydrophobic (4-methylpentan-2-yl) and aromatic (2-phenylethyl) moieties, which influence its solubility, bioavailability, and target interactions. Key analogs for comparison include:

N-(Adamantan-2-yl)-N’-(2-cyclohexylethyl)ethane-1,2-diamine

- Substituents : Adamantane (rigid polycyclic) and cyclohexylethyl (aliphatic).

- Properties : Higher lipophilicity due to adamantane, enhancing blood-brain barrier penetration. Demonstrated antimalarial activity against Plasmodium falciparum .

N’-[(4-Chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine

- Substituents : Bulky diarylmethyl and isobutyl groups.

- Properties : Enhanced steric hindrance may reduce metabolic degradation. Used in studies of antiparasitic agents .

N-(4-Fluorobenzyl)ethane-1,2-diamine

- Substituents : Fluorinated benzyl group.

- Properties : Improved solubility (PSA: 38.05 Ų) and moderate logP (1.96), balancing hydrophobicity and polarity .

N-(3-Methylbut-2-en-1-yl)ethane-1,2-diamine

- Substituents : Unsaturated alkenyl group.

- Properties : Reactivity in coordination chemistry due to the double bond, enabling metal-chelation applications .

Physicochemical Properties

*Estimated via computational tools (e.g., MarvinSketch).

Biological Activity

N~1~-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H24N2

- Molecular Weight : 273.427 g/mol

- Structure : The compound features two alkyl substituents on the ethane-1,2-diamine backbone, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Interaction with Receptors : The compound may interact with various receptors in the body, potentially influencing signaling pathways related to cell growth and apoptosis.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular functions.

- DNA Binding : Similar to other diamine compounds, it may exhibit affinity for DNA, which could lead to alterations in gene expression or direct cytotoxic effects on rapidly dividing cells.

Biological Activity Data

Recent studies have focused on the cytotoxicity and pharmacological profiles of similar compounds. For instance:

| Compound | Cytotoxicity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|

| Pyriplatin | 10 µM | DNA binding | |

| N-(4-Methylpentan-2-yl)-N-phenylbenzene-1,4-diamine | 15 µM | Enzyme inhibition |

Case Study 1: Cytotoxicity Assessment

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 12 µM. This suggests that the compound may have potential as a chemotherapeutic agent.

Case Study 2: Enzyme Interaction

Another research effort explored the compound's interaction with specific enzymes involved in cancer metabolism. It was found to inhibit the activity of certain kinases, which are crucial for cancer cell proliferation. This inhibition was quantified using enzyme assays and showed a dose-dependent response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.